molecular formula C13H21ClN6O2S B11933888 zr17-2 Hydrochloride

zr17-2 Hydrochloride

Cat. No.: B11933888
M. Wt: 360.86 g/mol
InChI Key: MZLWOCJFMQAKBF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Zr17-2 hydrochloride involves several steps, including the preparation of the core structure and subsequent functionalization. The specific synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Zr17-2 hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents under controlled conditions.

    Reduction: Reduction reactions typically involve reducing agents and specific catalysts.

    Substitution: Substitution reactions may occur under specific conditions, leading to the formation of different derivatives. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts.

Mechanism of Action

The mechanism of action of Zr17-2 hydrochloride involves the upregulation of cold-inducible RNA binding protein, which protects mRNAs related to neuronal survival. This protection helps tilt the balance from apoptosis to survival, thereby preserving neuronal function . Additionally, this compound may block a protease that degrades cold-inducible RNA binding protein, further enhancing its protective effects .

Comparison with Similar Compounds

Zr17-2 hydrochloride is unique in its ability to mimic the effects of hypothermia at normal body temperatures. Similar compounds include other hypothermia mimetics and cold-inducible RNA binding protein agonists. this compound stands out due to its specific molecular targets and pathways involved in its mechanism of action .

Properties

Molecular Formula

C13H21ClN6O2S

Molecular Weight

360.86 g/mol

IUPAC Name

2-[2-amino-9-[2-(diethylamino)ethyl]purin-6-yl]sulfanylacetic acid;hydrochloride

InChI

InChI=1S/C13H20N6O2S.ClH/c1-3-18(4-2)5-6-19-8-15-10-11(19)16-13(14)17-12(10)22-7-9(20)21;/h8H,3-7H2,1-2H3,(H,20,21)(H2,14,16,17);1H

InChI Key

MZLWOCJFMQAKBF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C=NC2=C1N=C(N=C2SCC(=O)O)N.Cl

Origin of Product

United States

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